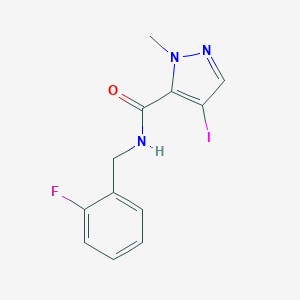![molecular formula C13H15ClN4O B213741 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair and cell death pathways. Due to its inhibitory activity, this compound has gained significant attention in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide works by inhibiting the 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes are involved in DNA repair and cell death pathways. Inhibition of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme leads to the accumulation of DNA damage, which triggers cell death in cancer cells. Inflammatory pathways are also regulated by 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes, and their inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell death by blocking the DNA repair pathway. Inflammatory pathways are also regulated by 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes, and their inhibition leads to a reduction in inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its high potency and selectivity for 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme inhibition. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide. One of the significant areas of research is the development of new 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with improved pharmacokinetic properties and selectivity for 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzymes. Another area of research is the combination of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. In addition, the potential use of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors in other diseases, such as cardiovascular and metabolic diseases, is also an area of interest for future research.
Conclusion
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide is a potent inhibitor of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme, which has gained significant attention in scientific research for its potential therapeutic applications. Its inhibitory activity has shown promising results in cancer therapy, inflammation, and neurodegenerative diseases. Although there are some limitations, its high potency and selectivity make it a valuable tool for lab experiments. With ongoing research, there is potential for the development of new and improved 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors with broader therapeutic applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of 2-chloronicotinic acid with 4-amino-1-ethyl-3-methyl-5-pyrazolone in the presence of phosphorus oxychloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product. This method yields 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide with high purity and yield.
Aplicaciones Científicas De Investigación
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. One of the significant areas of research is cancer therapy. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors, including 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide, have shown promising results in preclinical and clinical studies for the treatment of various cancers, including breast, ovarian, and prostate cancer. These inhibitors work by blocking the DNA repair pathway in cancer cells, leading to their death.
Another area of research is inflammation. 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide inhibitors have been shown to reduce inflammation in various animal models of inflammatory diseases, including sepsis, arthritis, and colitis. This effect is attributed to the inhibition of 2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide enzyme, which is involved in the regulation of inflammatory pathways.
Propiedades
Nombre del producto |
2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide |
|---|---|
Fórmula molecular |
C13H15ClN4O |
Peso molecular |
278.74 g/mol |
Nombre IUPAC |
2-chloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-3-18-8-10(9(2)17-18)7-16-13(19)11-5-4-6-15-12(11)14/h4-6,8H,3,7H2,1-2H3,(H,16,19) |
Clave InChI |
LKVROZURPBIPCF-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(N=CC=C2)Cl |
SMILES canónico |
CCN1C=C(C(=N1)C)CNC(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)





![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)


![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

